Ethyl 2-(biphenyl-2-yl)propanoate
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Overview
Description
Ethyl 2-([11’-biphenyl]-2-yl)propanoate is an ester compound characterized by the presence of a biphenyl group attached to a propanoate ester. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and widespread occurrence in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-([11’-biphenyl]-2-yl)propanoate can be synthesized through the esterification reaction between 2-([11’-biphenyl]-2-yl)propanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of ethyl 2-([11’-biphenyl]-2-yl)propanoate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-([11’-biphenyl]-2-yl)propanoate undergoes various chemical reactions, including:
Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) produces the corresponding alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions with Grignard reagents to form tertiary alcohols.
Common Reagents and Conditions
Hydrolysis: Aqueous NaOH or HCl under reflux conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products
Hydrolysis: 2-([11’-biphenyl]-2-yl)propanoic acid and ethanol.
Reduction: 2-([11’-biphenyl]-2-yl)propanol.
Substitution: Tertiary alcohols.
Scientific Research Applications
Ethyl 2-([11’-biphenyl]-2-yl)propanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-([11’-biphenyl]-2-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its hydrolysis in biological systems can release 2-([11’-biphenyl]-2-yl)propanoic acid, which may interact with enzymes or receptors to exert its effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-([11’-biphenyl]-2-yl)propanoate can be compared with other esters, such as:
Ethyl acetate: Commonly used as a solvent and in the production of nail polish removers.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
Ethyl benzoate: Used in perfumes and as a flavoring agent.
The uniqueness of ethyl 2-([11’-biphenyl]-2-yl)propanoate lies in its biphenyl group, which imparts distinct chemical and physical properties compared to simpler esters .
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl 2-(2-phenylphenyl)propanoate |
InChI |
InChI=1S/C17H18O2/c1-3-19-17(18)13(2)15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 |
InChI Key |
NUIOXERBYLGSDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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